molecular formula C23H25ClN2O5 B3008518 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636988-26-6

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3008518
CAS No.: 636988-26-6
M. Wt: 444.91
InChI Key: UIHJWQKAXABDOV-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (molecular formula: C₆H₃BrClN₃) is a halogenated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromine at position 3 and chlorine at position 4. This scaffold is notable for its versatility in medicinal chemistry, particularly as a precursor for Suzuki cross-coupling reactions to generate aryl-substituted derivatives with enhanced biological activity . Its synthetic utility stems from the reactivity of the bromine and chlorine atoms, which enable selective functionalization. The compound has been employed in the development of kinase inhibitors, antiviral agents, and antitumor candidates .

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(15-7-5-6-8-17(15)30-3)19(22(28)23(26)29)21(27)14-9-10-18(31-4)16(24)13-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDOEXFDRNECOM-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN2O4
  • Molecular Weight : 432.88 g/mol
  • IUPAC Name : this compound

The compound features a complex structure with multiple functional groups, contributing to its biological activity. The presence of the dimethylamino group is particularly significant for its pharmacological properties.

Anticancer Activity

Research indicates that pyrrolone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : A study demonstrated that a related pyrrolone compound reduced cell viability in various cancer cell lines, with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent.

Phosphodiesterase Inhibition

The compound has shown potential as a phosphodiesterase (PDE) inhibitor, particularly PDE5. PDE inhibitors are crucial in managing conditions like pulmonary hypertension and erectile dysfunction.

Research Findings :

  • A related compound exhibited an IC50 value of 0.56 nM against PDE5, demonstrating high selectivity over other PDE isozymes (PDE1-4) . This selectivity is critical for minimizing side effects and enhancing therapeutic efficacy.

Vasorelaxant Activity

In vivo studies have indicated that compounds structurally similar to this pyrrolone can induce vasorelaxation in isolated coronary arteries. The mechanism involves the increase of cyclic GMP levels, leading to smooth muscle relaxation.

Experimental Results :

  • An intravenous administration of a related compound resulted in a 29.9% reduction in mean pulmonary arterial pressure in chronically hypoxic rats . This highlights the potential application in treating pulmonary hypertension.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : Selective inhibition of phosphodiesterases, particularly PDE5.
  • Vasodilation : Enhancement of cyclic nucleotide levels leading to smooth muscle relaxation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosisCase Study
PDE InhibitionInhibits phosphodiesterase 5
VasorelaxantIncreases cyclic GMP

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including the one , have shown promise as tyrosine kinase inhibitors . These compounds can inhibit the growth of various cancer cell lines. For example, studies have demonstrated that structural modifications can enhance the antiproliferative activity against colon cancer cell lines such as HCT-116 and SW-620 .

  • Case Study : A specific derivative exhibited a growth inhibition concentration (GI50) in the nanomolar range (approximately 1.01.6×108M1.0–1.6\times 10^{-8}M), indicating strong potential for targeted cancer therapy .

Neurological Applications

Pyrrole derivatives have also been investigated for their neuroprotective effects. The presence of dimethylamino ethyl side chains may enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthetic routes often include:

  • Formation of the pyrrole backbone through cyclization reactions.
  • Introduction of functional groups via acylation and alkylation methods.
  • Purification and characterization utilizing techniques such as NMR and mass spectrometry to confirm structure and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine framework is highly modular, with substituent type and position significantly influencing physicochemical properties, synthetic accessibility, and biological activity. Below, 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine is compared with structurally analogous derivatives.

Industrial and Commercial Relevance

Compound Suppliers Applications Price (RMB) Reference
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine 6+ Intermediate for antiviral/anticancer agents Customized pricing
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine 3+ Pesticide precursor Inquiry-based
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 4+ Building block for fluorinated drugs 220–300/g
  • Key Insight : Commercial availability correlates with synthetic utility. 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is widely supplied due to its role in drug discovery, whereas dichloro derivatives are niche intermediates for agrochemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology: Multi-step synthesis typically involves condensation of substituted benzaldehydes with pyrrolidinone precursors. For example, cyclization via Mannich reactions (e.g., using 3-chloro-4-methoxybenzaldehyde derivatives) followed by functional group modifications (e.g., dimethylaminoethyl substitution). Key steps include controlled pH during diazotization (using NaNO₂/HCl) and recrystallization (e.g., MeOH or EtOH) for purification .
  • Yield Optimization: Temperature control (e.g., reflux for 10–12 hours) and stoichiometric ratios of intermediates (e.g., 1.0 equiv aldehyde) are critical. Evidence shows yields ranging from 9% (unoptimized) to 63% (optimized) depending on substituent reactivity and purification efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Key Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR for verifying substituent positions (e.g., methoxy groups at 2- and 4-positions, chloro substituent regiochemistry) .
  • X-ray Crystallography: Resolves stereochemical ambiguities (e.g., pyrrolidone ring conformation) and validates hydrogen bonding (e.g., hydroxyl group interactions) .
  • HRMS: Confirms molecular formula (e.g., C₂₄H₂₄ClN₂O₆ requires exact mass 487.1264) .

Q. What are the solubility and stability profiles under common laboratory conditions?

  • Solubility: Limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability in MeOH/EtOH recrystallization suggests compatibility with alcoholic solvents .
  • Stability: Degrades under prolonged heat (>200°C) or strong acids/bases. Store at 2–8°C in inert atmospheres to prevent oxidation of the pyrrolidone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

  • Methodology:

  • Substituent Variation: Replace chloro/methoxy groups with bioisosteres (e.g., fluoro, trifluoromethyl) to assess target binding. For example, 3-trifluoromethyl analogs showed altered reactivity in cyclization steps .
  • Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity screens). Reference compounds with similar cores (e.g., pyrazole derivatives) demonstrated antimicrobial activity .
    • Data Interpretation: Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How to resolve contradictions in reactivity data between similar pyrrolidone derivatives?

  • Case Study: Evidence shows conflicting yields (9% vs. 47%) for analogs with chloro vs. trifluoromethyl substituents. This arises from steric hindrance and electronic effects during cyclization.
  • Resolution: Use computational modeling (DFT calculations) to predict transition-state energetics. Experimental validation via controlled heating (reflux vs. room temperature) confirms kinetic vs. thermodynamic control .

Q. What strategies mitigate instability of the dimethylaminoethyl side chain during long-term storage?

  • Approach:

  • Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) reduces hydrolytic degradation.
  • Packaging: Use amber vials with oxygen scavengers to prevent radical-mediated decomposition .

Q. How to design computational models for predicting intermolecular interactions (e.g., with proteins)?

  • Protocol:

  • Docking Studies: Use software (e.g., MOE) with force fields (AMBER) to simulate binding to kinase ATP pockets.
  • MD Simulations: Assess dynamic interactions (e.g., hydrogen bonding with 3-hydroxy group) over 100-ns trajectories .

Methodological Considerations Table

Challenge Solution Evidence
Low yield in cyclizationOptimize stoichiometry (1.2 equiv aldehyde), reflux
Ambiguous NMR assignmentsUse DEPT-135/HSQC for CH/CH₂/CH₃ differentiation
Side-chain oxidationStore under argon with desiccants
Biological activity screeningUse Gram-positive bacterial models (e.g., S. aureus)

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